molecular formula C17H23N5O2S2 B2423117 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 886939-58-8

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2423117
CAS RN: 886939-58-8
M. Wt: 393.52
InChI Key: KEKPTTOWKNIRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S2 and its molecular weight is 393.52. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research has demonstrated the significance of thiadiazole derivatives as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), particularly in the context of cancer therapy. A study by Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing their potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models. This research underpins the therapeutic potential of GLS inhibition in cancer, suggesting that compounds like 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide could offer similar benefits through structural analogies (Shukla et al., 2012).

Antimicrobial and Larvicidal Activities

Thiadiazole derivatives have also been explored for their antimicrobial and larvicidal properties. Kumara et al. (2015) synthesized novel triazinone derivatives from 1,3,4-thiadiazole compounds, demonstrating their efficacy in inhibiting the growth of certain bacterial and fungal pathogens, as well as their potency in mosquito larvicidal activity. This indicates the potential of thiadiazole-based compounds in developing new antimicrobial agents and insecticides, suggesting that the chemical structure could be explored for similar applications (Kumara et al., 2015).

Chemiluminescence for Analytical Applications

Another study by Watanabe et al. (2010) on sulfanyl-substituted bicyclic dioxetanes, including thiadiazole derivatives, revealed their base-induced chemiluminescence. This property was explored for potential applications in analytical chemistry, offering a novel approach to sensing and detection methods. The ability of these compounds to emit light upon decomposition could be leveraged in designing new chemiluminescent probes or sensors, hinting at possible research avenues for the compound (Watanabe et al., 2010).

properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2S2/c1-10-6-7-11(2)12(8-10)18-13(23)9-25-16-22-21-15(26-16)19-14(24)20-17(3,4)5/h6-8H,9H2,1-5H3,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKPTTOWKNIRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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